2-(3-bromo-1-methyl-1H-pyrazol-4-yl)aceticacid
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Overview
Description
2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by bromination and subsequent functionalization to introduce the acetic acid moiety. Common methods include:
Cyclocondensation: Hydrazine reacts with a β-ketoester or diketone to form the pyrazole ring.
Bromination: The pyrazole ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Functionalization: The brominated pyrazole is then reacted with chloroacetic acid or its derivatives to introduce the acetic acid group
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The acetic acid moiety can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Amino or thio derivatives of the pyrazole ring.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action
Mechanism of Action
The mechanism of action of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetic acid moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit or activate enzymes, alter receptor activity, or interfere with cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-methyl-1H-pyrazole: Lacks the acetic acid moiety, making it less versatile in chemical reactions.
1-methyl-1H-pyrazole-4-acetic acid: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
Uniqueness
2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid is unique due to the presence of both the bromine atom and the acetic acid group, which confer distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C6H7BrN2O2 |
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Molecular Weight |
219.04 g/mol |
IUPAC Name |
2-(3-bromo-1-methylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-3-4(2-5(10)11)6(7)8-9/h3H,2H2,1H3,(H,10,11) |
InChI Key |
UDJSNOZICRLFLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)Br)CC(=O)O |
Origin of Product |
United States |
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